![molecular formula C36H50O37 B12307677 6-[2-carboxy-6-[2-carboxy-6-[2-carboxy-6-[2-carboxy-6-(1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12307677.png)
6-[2-carboxy-6-[2-carboxy-6-[2-carboxy-6-[2-carboxy-6-(1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-carboxy-6-[2-carboxy-6-[2-carboxy-6-[2-carboxy-6-(1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound belonging to the class of phenolic glycosides. These compounds are characterized by a phenolic structure attached to a glycosyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-carboxy-6-[2-carboxy-6-[2-carboxy-6-[2-carboxy-6-(1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves multiple steps, typically starting with the formation of the glycosyl moiety followed by the attachment of the phenolic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to maintain consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a model for studying complex glycoside structures and their reactivity. It serves as a reference for synthesizing similar compounds and understanding their properties.
Biology
In biological research, this compound is studied for its potential antioxidant properties due to the presence of multiple phenolic groups. It may also be investigated for its role in cellular signaling pathways.
Medicine
In medicine, the compound’s potential therapeutic effects, such as anti-inflammatory and anticancer properties, are of interest. Its complex structure allows for interactions with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as biodegradable polymers, due to its multiple functional groups that can participate in polymerization reactions.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenolic groups can act as antioxidants, neutralizing free radicals and preventing oxidative damage. The glycosyl moiety may facilitate the compound’s solubility and transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(2-carboxy-6-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
- 6-{2-[6-carboxy-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-5-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-3-hydroxyphenoxy}-3,4,5-trihydroxyoxane-2-carboxylic acid
Uniqueness
The uniqueness of 6-[2-carboxy-6-[2-carboxy-6-[2-carboxy-6-[2-carboxy-6-(1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid lies in its highly intricate structure, which allows for multiple points of interaction with other molecules. This complexity makes it a valuable compound for studying various chemical and biological processes.
Propriétés
Formule moléculaire |
C36H50O37 |
|---|---|
Poids moléculaire |
1074.8 g/mol |
Nom IUPAC |
6-[2-carboxy-6-[2-carboxy-6-[2-carboxy-6-[2-carboxy-6-(1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C36H50O37/c37-1-2(38)3(39)16(15(51)26(52)53)64-33-11(47)6(42)18(22(70-33)28(56)57)66-35-13(49)8(44)20(24(72-35)30(60)61)68-36-14(50)9(45)19(25(73-36)31(62)63)67-34-12(48)7(43)17(23(71-34)29(58)59)65-32-10(46)4(40)5(41)21(69-32)27(54)55/h1-25,32-36,38-51H,(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63) |
Clé InChI |
HZGMFKBICIFQPX-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C(C(C(C(C(=O)O)O)OC1C(C(C(C(O1)C(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)C(=O)O)OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


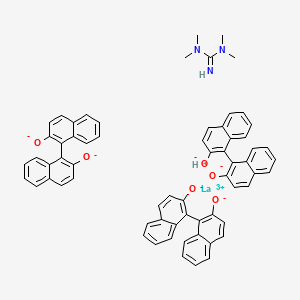
![3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B12307603.png)
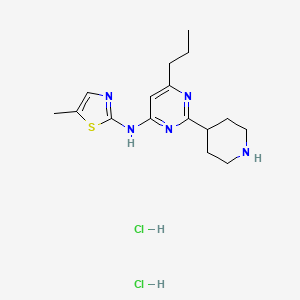
![rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide](/img/structure/B12307615.png)
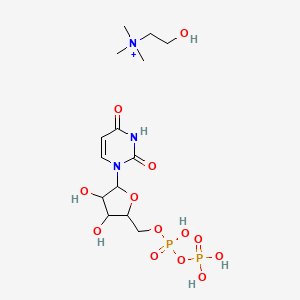
![rac-3-{[(1R,2R)-2-aminocyclohexyl]methyl}-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride, cis](/img/structure/B12307624.png)
![Calcium;7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B12307625.png)
![1-(4-Fluorophenyl)-4-(7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl)pyrrolidin-2-one](/img/structure/B12307627.png)
![rac-(1R,3S)-3-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid, cis](/img/structure/B12307630.png)
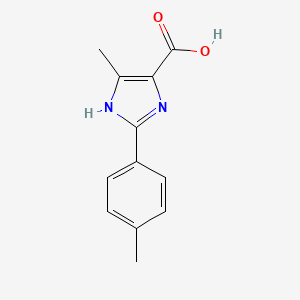
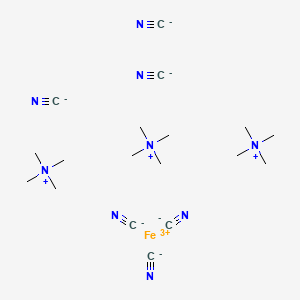
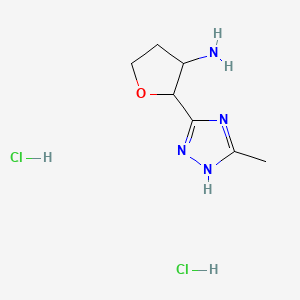
![1-cyclopropyl-N-(1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4(5H)-ylidene)methanamine](/img/structure/B12307651.png)
![4aH-pyrido[2,3-d]pyridazin-5-one](/img/structure/B12307668.png)
